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molecular formula C11H16N2O3 B8356989 N-(2-methoxyethyl)-N-methyl-4-nitrobenzylamine

N-(2-methoxyethyl)-N-methyl-4-nitrobenzylamine

Cat. No. B8356989
M. Wt: 224.26 g/mol
InChI Key: BMYVKRBOLCVWDA-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

To a solution of (2-methoxy-ethyl)-methyl-(4-nitro-benzyl)-amine, from step 1, (56 mg, 0.25 mmol) is added methanol (1 mL), hydrazine (33 μL), and Raney-Nickel (10 mg). The reaction mixture is shaken at room temperature for 16 hours, then filtered and the solution concentrated to yield 4-{[(2-Methoxy-ethyl)-methyl-amino]-methyl}-phenylamine, which is used as such for the subsequent reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33 μL
Type
reactant
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][N:5]([CH3:16])[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=1.NN>[Ni].CO>[CH3:1][O:2][CH2:3][CH2:4][N:5]([CH2:6][C:7]1[CH:8]=[CH:9][C:10]([NH2:13])=[CH:11][CH:12]=1)[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCN(CC1=CC=C(C=C1)[N+](=O)[O-])C
Name
Quantity
33 μL
Type
reactant
Smiles
NN
Name
Quantity
10 mg
Type
catalyst
Smiles
[Ni]
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is shaken at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COCCN(C)CC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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